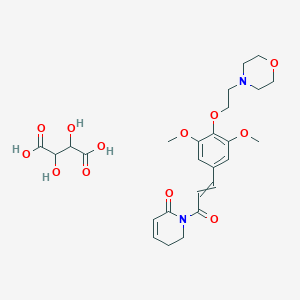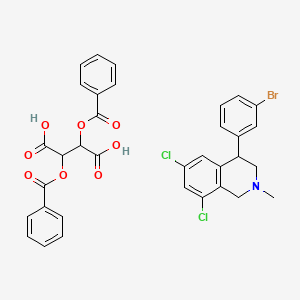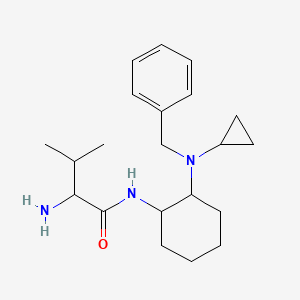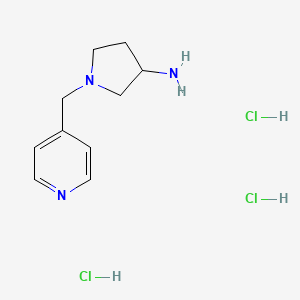
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate involves several steps. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethoxybenzene, morpholine, and dihydropyridinone derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(3-(3,5-Dimethoxy-4-(2-piperidinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one: Similar structure but with a piperidine group instead of a morpholine group.
(E)-1-(3-(3,5-Dimethoxy-4-(2-pyrrolidinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one: Contains a pyrrolidine group instead of a morpholine group.
Uniqueness
The uniqueness of (E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H34N2O12 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;1-[3-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C22H28N2O6.C4H6O6/c1-27-18-15-17(6-7-21(26)24-8-4-3-5-20(24)25)16-19(28-2)22(18)30-14-11-23-9-12-29-13-10-23;5-1(3(7)8)2(6)4(9)10/h3,5-7,15-16H,4,8-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
ZFUUIZBTYZGJGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C=CC(=O)N3CCC=CC3=O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)

![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)


![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)





